molecular formula C13H19BrN4O2 B153333 Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate CAS No. 374930-88-8

Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate

Cat. No. B153333
Key on ui cas rn: 374930-88-8
M. Wt: 343.22 g/mol
InChI Key: UKCBGXCNXOKVTF-UHFFFAOYSA-N
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Patent
US08697725B2

Procedure details

In a microwave vial were mixed: 1,1-dimethylethyl 1-piperazinecarboxylate (110 mg, 0.589 mmol, available from Fluke), 5-bromo-2-chloropyrimidine (95 mg, 0.491 mmol, available from Lancaster) and DIPEA (0.112 mL, 0.638 mmol) in tert-butanol (2 mL). The reaction was stirred and heated in an Emrys Optimizer microwave at 150° C. for 0.5 hr. The reaction mixture was partitioned between EtOAc (20 mL) and water (20 mL) and the organic layer washed with brine (20 mL) before being dried through an hydrophobic frit and concentrated to yield the desired product (162.3 mg)
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.112 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Br:14][C:15]1[CH:16]=[N:17][C:18](Cl)=[N:19][CH:20]=1.CCN(C(C)C)C(C)C>C(O)(C)(C)C>[Br:14][C:15]1[CH:16]=[N:17][C:18]([N:4]2[CH2:5][CH2:6][N:1]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:2][CH2:3]2)=[N:19][CH:20]=1

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
95 mg
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Step Three
Name
Quantity
0.112 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In a microwave vial were mixed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between EtOAc (20 mL) and water (20 mL)
WASH
Type
WASH
Details
the organic layer washed with brine (20 mL)
CUSTOM
Type
CUSTOM
Details
before being dried through an hydrophobic frit
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC(=NC1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 162.3 mg
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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